molecular formula C19H16N2O B11993957 1-Phenyl-3-(2-phenylphenyl)urea CAS No. 13114-83-5

1-Phenyl-3-(2-phenylphenyl)urea

Cat. No.: B11993957
CAS No.: 13114-83-5
M. Wt: 288.3 g/mol
InChI Key: IACBBFNHQOQMEY-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-phenylphenyl)urea is an organic compound with the molecular formula C19H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(2-phenylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with 2-phenylphenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

C6H5NH2+C6H5C6H4NCOC6H5NHCONHC6H5C6H4\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_6\text{H}_5\text{C}_6\text{H}_4\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCONH}\text{C}_6\text{H}_5\text{C}_6\text{H}_4 C6​H5​NH2​+C6​H5​C6​H4​NCO→C6​H5​NHCONHC6​H5​C6​H4​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-phenylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Halogenated or otherwise substituted phenyl urea derivatives.

Scientific Research Applications

1-Phenyl-3-(2-phenylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Phenyl-3-(2-phenylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The urea moiety can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-phenylphenyl)urea: Similar structure but with the phenyl group in a different position.

    1-Phenyl-3-(2-chlorophenyl)urea: Contains a chlorine substituent, which can alter its reactivity and biological activity.

    1-Phenyl-3-(2-methylphenyl)urea: Contains a methyl group, affecting its physical and chemical properties.

Uniqueness

1-Phenyl-3-(2-phenylphenyl)urea is unique due to the specific positioning of the phenyl groups, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

13114-83-5

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

1-phenyl-3-(2-phenylphenyl)urea

InChI

InChI=1S/C19H16N2O/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21,22)

InChI Key

IACBBFNHQOQMEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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